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Compound of Interest

Compound Name: Ethyl 2-sulfamoylbenzoate

Cat. No.: B1228686

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
sulfamoylbenzoate (CoH11NO4S, Mol. Wt.: 229.25 g/mol ).[1][2] Due to the limited availability
of publicly accessible raw experimental spectra, this document focuses on predicted
spectroscopic values derived from the analysis of its constituent functional groups. These
predictions are supported by data from analogous compounds and established spectroscopic
principles. This guide also outlines detailed, standard experimental protocols for acquiring such
data.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Ethyl 2-sulfamoylbenzoate.

Table 1: Predicted 'H NMR Spectroscopic Data
Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Notes

~8.0-8.2 Doublet

1H

Ar-H (ortho to -
COOEt)

Deshielded due
to the anisotropic
effect of the

carbonyl group.

~75-7.8 Multiplet

3H

Other Ar-H

Complex splitting
pattern due to
ortho and meta

couplings.

~55-6.5 Broad Singlet

2H

SO2NH:2

Chemical shift
can be variable
and may
broaden or
exchange with
D20.

4.41 Quartet

2H

O-CH2-CHs

Typical range for
a methylene
group adjacent to

an ester oxygen.

1.40 Triplet

3H

O-CH2-CHs

Typical range for
a methyl group in

an ethyl ester.

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Carbon Type Assignment Notes

ppm)
Expected range for an

~167 Quaternary C=0 ester carbonyl carbon.
[3]
Deshielded due to

~135 - 140 Quaternary Ar-C-SOz2 attachment to the
sulfamoyl group.
Deshielded due to

~130- 134 Quaternary Ar-C-COOEt attachment to the
ester group.

) Range for aromatic

~128 - 133 Tertiary Ar-CH i
methine carbons.
Typical shift for an

~62 Secondary O-CH2-CHs ethoxy group carbon.
[3]
Typical shift for a

) terminal methyl
~14 Primary O-CH2-CHs

carbon in an ethyl

group.[3]

Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: KBr Pellet or Thin Film
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Frequency (cm™?) Intensity Vibration Functional Group
) N-H Asymmetric & Sulfonamide (-
3390 - 3230 Medium ,
Symmetric Stretch SO2NH2)[4]
3100 - 3000 Medium C-H Aromatic Stretch Benzene Ring[5]
2980 - 2850 Medium C-H Aliphatic Stretch Ethyl Group[6]
1730 - 1715 Strong C=0 Stretch Aromatic Ester
_ C=C Aromatic Ring _
1600 - 1475 Medium-Weak Benzene Ring[6]
Stretch
S=0 Asymmetric Sulfonamide (-
1350 - 1315 Strong
Stretch SO:2NH2)[4][7]
1280 - 1250 Strong C-O Stretch (Ester) Aromatic Ester
S=0 Symmetric Sulfonamide (-
1180 - 1145 Strong

Stretch

SO:2NH2)[4][7]

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

lonization Method: Electron lonization (EI)
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miz Proposed Fragment lon Notes
229 [CoH11NO4S]+ Molecular lon (M*")

Loss of the ethoxy radical (-
184 [M - OE{t]*+

OC:zHbs)
166 [M - SO2NH]* Loss of the sulfamoyl radical

Fragmentation of the aromatic
150 [M - SO2NH:z - H]* ) o

ring after initial losses

] Result of fragmentation and

122 [C7H6O2]*

rearrangement

Loss of SO2 from a rearranged
92 [CeHa]* fragment, a common pathway

for aromatic sulfonamides.[8]
77 [CeHs]* Phenyl cation
65 [SO2NH]* Sulfamoyl cation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-sulfamoylbenzoate in 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The sample should be fully
dissolved to ensure homogeneity. Add a small amount of an internal standard, typically
tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500
MHz instrument.

e 1H NMR Acquisition:

o Pulse Sequence: A standard single-pulse sequence is typically used.
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o Spectral Width: Set to encompass a range of approximately -2 to 12 ppm.
o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full
relaxation of the protons.[1]

o Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a
spectrum with single lines for each unique carbon atom.

o Spectral Width: Set to a range of approximately 0 to 220 ppm.
o Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay: A delay of 2-5 seconds is standard. Longer delays may be required for
quaternary carbons.[1]

o Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the
low natural abundance of the 13C isotope.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
Phase correction and baseline correction should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Ethyl 2-sulfamoylbenzoate with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.[9]

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
thin, transparent pellet.
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e Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g.,
acetone or methylene chloride).[10]

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[10]

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o First, acquire a background spectrum of the empty sample holder (or a clean salt
plate/KBr pellet).

o Place the sample in the spectrometer's sample compartment.

o Acquire the sample spectrum over a range of 4000 to 400 cm~1. Typically, 16 to 32 scans
are co-added to improve the signal-to-noise ratio.

e Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation and Introduction: Introduce a small amount of the sample into the mass
spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe
or Gas Chromatography (GC) inlet can be used.[11]

 Instrumentation: A mass spectrometer equipped with an Electron lonization (EIl) source is
standard for small organic molecules.

e Acquisition (El Mode):

o lonization Energy: The standard electron energy for El is 70 electron volts (eV). This
provides sufficient energy to cause ionization and reproducible fragmentation patterns.[11]
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[12]

o Source Temperature: Typically set between 200-250 °C to ensure the sample is in the gas
phase.

o Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for
example, m/z 40 to 300.

o Data Analysis: The resulting mass spectrum will show the relative abundance of the
molecular ion and various fragment ions. The fragmentation pattern serves as a "fingerprint"
for the molecule and can be interpreted to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
a synthesized compound such as Ethyl 2-sulfamoylbenzoate.
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Caption: Workflow for Spectroscopic Analysis of Ethyl 2-sulfamoylbenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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